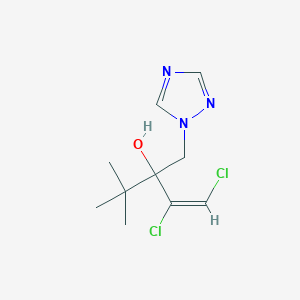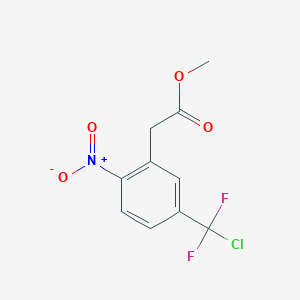
1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a triazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione typically involves the reaction of 4-chlorophenylsulfonyl chloride with 1,3,5-triazinane-2,4,6-trione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent, such as dichloromethane, is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its biological activity, often interacting with enzymes or receptors to modulate their function. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones: These compounds share a similar triazinane ring but differ in the substituents attached to the ring.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: This compound has allyl groups instead of the sulfonyl group, leading to different chemical and physical properties.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O5S/c10-5-1-3-6(4-2-5)19(17,18)13-8(15)11-7(14)12-9(13)16/h1-4H,(H2,11,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIBPPMKZHCBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C(=O)NC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-chloro-5-(dimethylsulfamoyl)-1,3-thiazol-2-yl]-N-methylcarbamoyl chloride](/img/structure/B8044584.png)


![N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide](/img/structure/B8044623.png)

![1-Amino-6-(dimethylamino)-3-[(2-methylcyclohexyl)methyl]-1,3,5-triazine-2,4-dione](/img/structure/B8044635.png)

![[(6S,7R,8R,8aR)-7-acetyloxy-3-oxo-8-phenylmethoxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-6-yl] acetate](/img/structure/B8044646.png)



![6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione](/img/structure/B8044670.png)

![ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B8044694.png)
